Chloromethanesulfonyl chloride
Overview
Description
Chloromethanesulfonyl chloride, also known as Chloromesyl chloride, is a technical compound with a molecular weight of 149.00 . It is a very useful intermediate for organic synthesis . It enhances citric acid production by Aspergillus niger NCIM-1696 and increases the yield of citric acid . It also functions as a useful intermediate for pharmaceutical synthesis .
Synthesis Analysis
Chloromethanesulfonyl chloride can be synthesized from 1,3,5-TRITHIANE . The process involves the reaction of s-trithiane with a mixture of glacial acetic acid and water in a three-necked, round-bottomed flask equipped with an efficient mechanical stirrer, a thermometer, and a coarsely fritted gas inlet tube .Molecular Structure Analysis
The molecular formula of Chloromethanesulfonyl chloride is CH2Cl2O2S . Its molecular weight is 149 . The IUPAC Standard InChI is InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2 .Chemical Reactions Analysis
Chloromethanesulfonyl chloride is highly reactive and is used in the synthesis of chloromethanesulfonates and chloromethanesulfonamides . It is also used for the conversion of alcohols into inverted acetates, azides, and nitriles, and in the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions . It is also used in electrophilic and radical reactions .Physical And Chemical Properties Analysis
Chloromethanesulfonyl chloride has a density of 1.64 g/mL at 20 °C (lit.) . It is soluble in dichloromethane, pyridine, and most organic solvents, but it is insoluble in water .Scientific Research Applications
Organic Synthesis
Chloromethanesulfonyl chloride is an important raw material and intermediate used in organic synthesis . It’s used in the synthesis of chloromethanesulfonates and chloromethanesulfonamides . These compounds are often used as intermediates in the synthesis of other organic compounds.
Pharmaceuticals
In the field of pharmaceuticals, Chloromethanesulfonyl chloride is used as a reagent for the synthesis of various drugs . The specific drugs and the methods of synthesis would depend on the particular pharmaceutical application.
Agrochemicals
Chloromethanesulfonyl chloride is also used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture. The specific agrochemicals and the methods of synthesis would depend on the particular agricultural application.
Dye Stuff
In the dye industry, Chloromethanesulfonyl chloride is used as a raw material and intermediate . It could be used in the synthesis of various dyes. The specific dyes and the methods of synthesis would depend on the particular dye application.
Conversion of Alcohols
Chloromethanesulfonyl chloride is used for the conversion of alcohols into the inverted acetates, azides, and nitriles . This is a common reaction in organic chemistry and is used in various fields.
Rearrangement of Bonds
It’s used in the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions, and in electrophilic and radical reactions . This makes it a versatile reagent in organic chemistry.
Preparation of Methanesulfonates
Chloromethanesulfonyl chloride is used to prepare methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base . Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Formation of Heterocycles
It can be used in the formation of heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s). They are commonly found in a wide variety of products including aniline dyes and medicines .
Miscellaneous Reactions
Chloromethanesulfonyl chloride is also used in miscellaneous reactions . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . This makes it a versatile reagent in organic chemistry.
Industrial Applications
In industry, Chloromethanesulfonyl chloride is used as a raw material and intermediate . It could be used in the synthesis of various industrial chemicals. The specific chemicals and the methods of synthesis would depend on the particular industrial application.
Preparation of Sulfonamides
Chloromethanesulfonyl chloride can be used in the preparation of sulfonamides . Sulfonamides are a group of compounds that contain the sulfonamide functional group, which is widely used in medicinal chemistry .
Addition to Alkynes
It can be used in the addition to alkynes . Alkynes are hydrocarbons that contain a carbon-carbon triple bond, and they can undergo a variety of reactions, including additions .
Generation of Sulfene
Chloromethanesulfonyl chloride can be used to generate the elusive molecule sulfene . Sulfene is an organosulfur compound with the formula CH2=SO2 .
Chemical Manufacturing
In the chemical manufacturing industry, Chloromethanesulfonyl chloride can be used as a raw material and intermediate . It could be used in the synthesis of various industrial chemicals .
Research and Development
In research and development, Chloromethanesulfonyl chloride can be used in various experimental procedures due to its reactivity .
Safety And Hazards
properties
IUPAC Name |
chloromethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDDQXNVESLJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188668 | |
Record name | Methanesulfonyl chloride, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethanesulfonyl chloride | |
CAS RN |
3518-65-8 | |
Record name | 1-Chloromethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3518-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Chloromethyl)sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonyl chloride, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethanesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (CHLOROMETHYL)SULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WRW5VDZ79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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